1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The compound has a molecular formula of C15H15N·HCl and is characterized by a phenyl group attached to the tetrahydroisoquinoline structure.
Preparation Methods
The synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps. One common method includes the following steps :
Formation of N-(2-phenethyl)benzamide: This is achieved by reacting benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide.
Cyclization to 1-Phenyl-3,4-dihydroisoquinoline: The N-(2-phenethyl)benzamide is then treated with phosphorus pentoxide and phosphorus chloride in a benzene solvent.
Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: The final step involves reducing 1-Phenyl-3,4-dihydroisoquinoline using a first alcohol solvent and hydroboron.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective and neurotoxic effects, making it relevant in neurodegenerative disease research.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways . It can interact with dopamine receptors, inhibit monoamine oxidase (MAO) enzymes, and modulate neurotransmitter levels in the brain. These interactions contribute to its neuroprotective and neurotoxic effects, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl group but shares the core tetrahydroisoquinoline structure.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a phenyl group, showing different biological activities.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Has additional methoxy groups, which can alter its chemical and biological properties.
These compounds are studied for their varying effects and potential therapeutic applications, highlighting the importance of structural modifications in drug development.
Properties
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9,15-16H,10-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJJLGSNPKSIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804472 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5464-92-6 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5464-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5464-92-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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